molecular formula C19H18N4O3S B11630943 (5Z)-1-acetyl-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one

(5Z)-1-acetyl-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one

Cat. No.: B11630943
M. Wt: 382.4 g/mol
InChI Key: UVXPHCDBQHUCKO-WJDWOHSUSA-N
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Description

(5Z)-1-ACETYL-5-{[2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a quinoline moiety, and a morpholine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-ACETYL-5-{[2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Quinoline Moiety: The quinoline ring can be introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Attachment of the Morpholine Group: This step often involves nucleophilic substitution reactions where the morpholine group is introduced to the quinoline ring.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The quinoline and morpholine groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

(5Z)-1-ACETYL-5-{[2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: has a wide range of applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in the development of new drugs due to its unique structure and biological activity.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the morpholine group can enhance solubility and bioavailability. The imidazolidinone ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.

    Imidazolidinone Derivatives: Compounds with variations in the imidazolidinone ring.

    Morpholine-Containing Compounds: Compounds that include the morpholine group but differ in other structural aspects.

Uniqueness

  • The combination of the quinoline, morpholine, and imidazolidinone groups in a single molecule is unique and contributes to its distinct chemical and biological properties.
  • The specific arrangement and electronic properties of these groups can lead to unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

(5Z)-1-acetyl-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H18N4O3S/c1-12(24)23-16(18(25)21-19(23)27)11-14-10-13-4-2-3-5-15(13)20-17(14)22-6-8-26-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,21,25,27)/b16-11-

InChI Key

UVXPHCDBQHUCKO-WJDWOHSUSA-N

Isomeric SMILES

CC(=O)N1/C(=C\C2=CC3=CC=CC=C3N=C2N4CCOCC4)/C(=O)NC1=S

Canonical SMILES

CC(=O)N1C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)C(=O)NC1=S

Origin of Product

United States

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